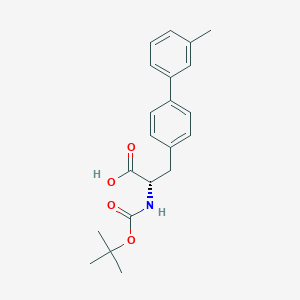

Boc-4-(3-methylphenyl)-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-4-(3-methylphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a 3-methylphenyl group attached to the phenylalanine side chain. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(3-methylphenyl)-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group, followed by the introduction of the 3-methylphenyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the 3-Methylphenyl Group: The protected phenylalanine is then subjected to a Friedel-Crafts alkylation reaction with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(3-methylphenyl)-L-phenylalanine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Oxidation and Reduction: The phenyl and methylphenyl groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: DCC and HOBt in dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Deprotection: Yields 4-(3-methylphenyl)-L-phenylalanine.

Coupling: Forms peptide bonds with other amino acids or peptides.

Oxidation: Produces oxidized derivatives of the phenyl and methylphenyl groups.

Reduction: Produces reduced derivatives of the phenyl and methylphenyl groups.

Scientific Research Applications

Boc-4-(3-methylphenyl)-L-phenylalanine is widely used in scientific research, including:

Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.

Biochemical Studies: Used as a model compound to study enzyme-substrate interactions and protein folding.

Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.

Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-4-(3-methylphenyl)-L-phenylalanine depends on its application. In peptide synthesis, it acts as a building block, participating in peptide bond formation. In biochemical studies, it can interact with enzymes and proteins, influencing their structure and function. The Boc group provides stability and prevents unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

Boc-phenylalanine: Lacks the 3-methylphenyl group, making it less hydrophobic.

Boc-4-(4-methylphenyl)-L-phenylalanine: Similar structure but with a different position of the methyl group.

Boc-4-(3-chlorophenyl)-L-phenylalanine: Contains a chlorine atom instead of a methyl group, affecting its reactivity and interactions.

Uniqueness

Boc-4-(3-methylphenyl)-L-phenylalanine is unique due to the presence of the 3-methylphenyl group, which enhances its hydrophobicity and influences its interactions in biochemical and medicinal applications. This structural feature distinguishes it from other Boc-protected phenylalanine derivatives and contributes to its specific properties and applications.

Biological Activity

- Molecular Formula : C21H25NO4

- Molecular Weight : 355.43 g/mol

The unique structure of Boc-4-(3-methylphenyl)-L-phenylalanine suggests possible interactions with biological receptors or enzymes, particularly those involved in neurotransmission or metabolic pathways. Its derivatives may exhibit antimicrobial or anticancer activities, although further studies are required to substantiate these claims for this specific compound .

Synthesis Methods

This compound can be synthesized through various methods, which include:

- Direct Amino Acid Coupling : Utilizing activated esters or acid chlorides.

- Solid-Phase Peptide Synthesis : Incorporating Boc-protected amino acids into peptide chains.

The choice of method depends on the desired purity and yield of the final product .

Biological Activity and Case Studies

While specific studies focusing solely on this compound are scarce, related compounds have shown significant biological activities. Here are some notable findings:

Antimicrobial Activity

Research has highlighted that compounds structurally similar to this compound often exhibit antimicrobial properties. For instance, derivatives of phenylalanine have been tested against various bacterial strains, demonstrating varying degrees of efficacy. A study reported minimum inhibitory concentration (MIC) values for related compounds against Gram-positive and Gram-negative bacteria, indicating potential antimicrobial effects .

Anticancer Potential

The presence of aromatic groups in amino acid derivatives like this compound may enhance their interaction with cellular targets involved in cancer pathways. Some studies have suggested that similar compounds can inhibit cancer cell proliferation; however, specific data for this compound remain to be established .

Comparison with Similar Compounds

To understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Boc-4-methyl-L-phenylalanine | 80102-26-7 | Similar structure but lacks the 3-methyl group |

| Boc-L-tyrosine | 13963-58-7 | Contains a hydroxyl group instead of a methyl group |

| Boc-L-valine | 13818-29-6 | A branched-chain amino acid without aromatic features |

| Boc-L-leucine | 13364-76-8 | Another branched-chain amino acid with different properties |

The structural differences among these compounds influence their biological activities and applications in drug development .

Conclusion and Future Directions

This compound presents a promising avenue for research in peptide synthesis and drug development due to its unique structure and potential biological activities. However, comprehensive studies focusing specifically on its biological effects are necessary to fully elucidate its pharmacological potential.

Future research should aim to:

- Conduct In Vitro Studies : To assess the antimicrobial and anticancer activities directly associated with this compound.

- Explore Structure-Activity Relationships (SAR) : To identify how variations in structure affect biological activity.

- Investigate Mechanisms of Action : To understand how this compound interacts with biological systems at the molecular level.

Properties

IUPAC Name |

(2S)-3-[4-(3-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-14-6-5-7-17(12-14)16-10-8-15(9-11-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLAORQVZNWBMK-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.